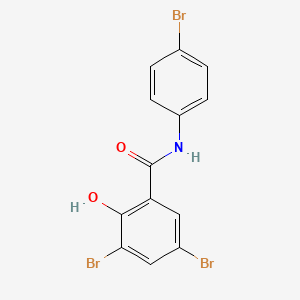

3,4',5-Tribromosalicylanilide

Descripción

Tribromsalan is a salicylanilide derivative with antibacterial and antifungal activities banned by FDA due to its photosensitizing effect. Tribromsalan is used as disinfectant in medicated soaps.

germicide; structure

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSKGMLNBAPGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026181 | |

| Record name | Tribromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-10-5, 1322-38-9 | |

| Record name | 3,4′,5-Tribromosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromsalan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylanilide, tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromsalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCE3VTF0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tribromsalan: A Multifaceted Modulator of Cellular Function and Target for Drug Repurposing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Tribromsalan (3,4',5-tribromosalicylanilide), a halogenated salicylanilide, has a storied history, from its widespread use as a potent antimicrobial agent in consumer products to its subsequent prohibition due to significant photosensitizing effects. While its initial application was curtailed, the unique biological activities of Tribromsalan continue to make it a subject of scientific inquiry. This technical guide provides a comprehensive exploration of the multifaceted biological functions of Tribromsalan, delving into its mechanisms of action as an antimicrobial agent, an uncoupler of oxidative phosphorylation, an inhibitor of NF-κB signaling, and a photosensitizer. We will explore the causality behind its biological effects, provide detailed experimental protocols for its study, and discuss its emerging potential for drug repurposing, particularly in the context of infectious diseases. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the complex pharmacology of salicylanilides and the potential for repurposing established compounds for new therapeutic applications.

Introduction: The Dichotomy of a Potent Biocide

Tribromsalan emerged in the mid-20th century as a highly effective bacteriostatic agent, incorporated into a wide array of personal care products, including soaps and detergents, to reduce microbial contamination.[1][2] Its broad-spectrum antimicrobial activity made it a popular choice for topical applications. However, this widespread use was abruptly halted following numerous reports of severe photosensitivity and photoallergic contact dermatitis in individuals exposed to sunlight after using products containing Tribromsalan.[3] The U.S. Food and Drug Administration (FDA) ultimately banned its use in cosmetic products, classifying it as a deleterious substance.[3]

Despite its ban from consumer goods, the very properties that led to its downfall as a topical antiseptic have made it a compelling molecule for scientific investigation. Its ability to interact with fundamental cellular processes provides a rich area for research. This guide will dissect the known biological activities of Tribromsalan, offering insights into its potential for carefully controlled therapeutic applications where its potent bioactivities can be harnessed.

Antimicrobial Activity: A Renewed Perspective

Tribromsalan exhibits potent antimicrobial activity against a range of microorganisms, including bacteria and fungi.[4] Recent research has reignited interest in its potential as an anti-mycobacterial agent.

Mechanism of Antimicrobial Action

The antimicrobial effects of Tribromsalan are multifaceted, involving the disruption of cellular respiration and the modulation of key signaling pathways.

-

Inhibition of Mycobacteria: A 2024 study demonstrated that Tribromsalan inhibits the growth of Mycobacterium tuberculosis and Mycobacterium abscessus in vitro.[4] The transcriptional response of these mycobacteria to Tribromsalan indicated stress on the respiratory pathway and dysregulation of fatty acid metabolism.[4] This suggests that Tribromsalan's antimycobacterial effect may stem from its ability to disrupt energy production and cell envelope synthesis.

-

Inhibition of NF-κB Signaling: Tribromsalan has been identified as an inhibitor of the NF-κB signaling pathway.[1] It achieves this by preventing the phosphorylation of IκBα, a critical step in the activation of NF-κB.[1] The NF-κB pathway is a key regulator of immune and inflammatory responses, and its inhibition can have downstream effects on pathogen survival and host-pathogen interactions.

-

Disruption of Bacterial Membranes: While the precise mechanism against other bacteria like Staphylococcus aureus is less defined for Tribromsalan specifically, related salicylanilides are known to perturb bacterial membranes. This can lead to a loss of membrane integrity, dissipation of ion gradients, and ultimately, cell death. It is plausible that Tribromsalan shares this mechanism of action.

Quantitative Antimicrobial Activity

The potency of Tribromsalan against mycobacteria has been quantified, providing valuable data for potential therapeutic development.

| Microorganism | IC50 (μM) | IC90 (μM) | Reference |

| Mycobacterium tuberculosis H37Rv | 67.16 | 76.92 | [4][5] |

| Mycobacterium abscessus ATCC 19977 | 99.75 | 147.4 | [4][5] |

Table 1: In vitro inhibitory concentrations of Tribromsalan against Mycobacterium species.[4][5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Tribromsalan against a bacterial strain.

Materials:

-

Tribromsalan

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Tribromsalan in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Tribromsalan stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the Tribromsalan dilutions and control wells with the prepared bacterial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Tribromsalan that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination.

Uncoupling of Oxidative Phosphorylation: A Protonophoric Mechanism

A key biological function of Tribromsalan and other salicylanilides is their ability to act as uncouplers of oxidative phosphorylation in mitochondria.

Mechanism of Uncoupling

Uncouplers disrupt the coupling between the electron transport chain and ATP synthesis. They achieve this by dissipating the proton gradient across the inner mitochondrial membrane that is essential for driving ATP synthase. Weakly acidic uncouplers, like salicylanilides, are thought to act as protonophores. They are lipid-soluble and can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated forms. They pick up a proton from the intermembrane space (where the proton concentration is high) and release it into the mitochondrial matrix (where the proton concentration is low), thereby short-circuiting the proton motive force.

References

3,4',5-Tribromosalicylanilide CAS number 87-10-5.

An In-Depth Technical Guide to 3,4',5-Tribromosalicylanilide (CAS No. 87-10-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Tribromsalan, is a halogenated salicylanilide with a history of use as a potent antimicrobial agent.[1][2] This guide provides a comprehensive technical overview of Tribromsalan, including its physicochemical properties, synthesis, multifaceted mechanism of action, antimicrobial spectrum, and critical safety and toxicology data. Historically used in topical disinfectants and soaps, its use in consumer products was ultimately banned by regulatory agencies due to severe photosensitization effects.[1][3] Despite its toxicity, Tribromsalan remains a compound of interest for research, particularly in the study of antimicrobial resistance and specific cellular signaling pathways. This document is intended to serve as a detailed resource for professionals in research and drug development, offering insights into its scientific background and practical considerations for its handling and study.

Physicochemical Properties

This compound is an organic compound characterized by a salicylanilide core with three bromine substituents on its aromatic rings.[2] These structural features, particularly the halogenation, are crucial to its biological activity.[2]

| Property | Value | Source |

| CAS Number | 87-10-5 | [1] |

| Molecular Formula | C₁₃H₈Br₃NO₂ | [1] |

| Molecular Weight | 449.92 g/mol | [1] |

| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [4] |

| Synonyms | Tribromsalan, Temasept IV, Trisanil | [1][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Practically insoluble in water; soluble in hot acetone and dimethylformamide. | [6] |

Synthesis and Characterization

The synthesis of salicylanilides, including Tribromsalan, generally involves the condensation of a substituted salicylic acid with a substituted aniline.[7][8] A common and efficient method utilizes a coupling agent to facilitate the formation of the amide bond.

Synthetic Pathway

A plausible synthetic route for this compound involves the reaction of 3,5-dibromosalicylic acid with 4-bromoaniline in the presence of a dehydrating agent such as phosphorus trichloride (PCl₃) in an inert solvent like xylene.[7][9]

Experimental Protocol: Synthesis

This protocol is a general guideline and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromosalicylic acid and an equimolar amount of 4-bromoaniline in dry xylene.

-

Coupling Agent Addition: Slowly add phosphorus trichloride (approximately 0.4 equivalents) to the stirred solution at room temperature. The addition of PCl₃ in situ forms the more reactive acyl chloride, which readily couples with the aniline.[9]

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched with water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C=O).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mechanism of Action

Tribromsalan exhibits its biological effects through multiple mechanisms, primarily by disrupting cellular energy metabolism and interfering with inflammatory signaling pathways.

Uncoupling of Oxidative Phosphorylation

One of the most well-documented effects of salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[10][11] Tribromsalan, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane.[12] It acts as a protonophore, transporting protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton motive force that is essential for ATP synthesis.[12] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.[12]

Inhibition of NF-κB Signaling

More recent research has identified Tribromsalan as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] It has been shown to inhibit the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[13] By preventing IκBα phosphorylation, Tribromsalan blocks the degradation of this inhibitor, thereby keeping NF-κB inactive and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

Antimicrobial Activity

Tribromsalan has demonstrated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.[1][5] Its efficacy against organisms like Mycobacterium tuberculosis has been a subject of research.[13][14] The antimicrobial action is linked to its ability to disrupt cellular membranes and energy production.

| Organism Type | Activity Level | Notes | Source |

| Gram-positive bacteria | High | Includes activity against methicillin-resistant Staphylococcus aureus (MRSA). | [15][16] |

| Mycobacteria | High | Effective against Mycobacterium tuberculosis. | [13][14] |

| Gram-negative bacteria | Low to moderate | Generally less susceptible than Gram-positive bacteria. | [15][17] |

| Fungi | Moderate | Antifungal properties have been documented. | [1][5] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan using the broth microdilution method.

-

Preparation of Stock Solution: Prepare a stock solution of Tribromsalan in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate: Dispense sterile growth medium (e.g., Mueller-Hinton broth for bacteria) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the Tribromsalan stock solution across the wells of the plate to create a range of concentrations.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism with no drug) and negative (medium only) controls.

-

Incubation: Incubate the plate under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of Tribromsalan that completely inhibits visible growth of the microorganism.

Safety and Toxicology

WARNING: this compound is a hazardous substance and should be handled with extreme caution in a laboratory setting.

Photosensitization

The most significant toxicological concern with Tribromsalan is its potential to cause severe photoallergic contact dermatitis.[3][18] Upon exposure to ultraviolet (UV) light, the compound can be activated, leading to skin reactions that can be severe and persistent.[3] This profound photosensitizing effect led to its ban in cosmetic and drug products by the U.S. Food and Drug Administration (FDA).[3]

Regulatory Status

In the United States, the FDA has deemed any cosmetic product containing halogenated salicylanilides, including Tribromsalan, to be adulterated and injurious to users.[3] Its use in consumer products is prohibited.[6]

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling Tribromsalan.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.

-

Acute Toxicity: The compound is harmful if swallowed, with a reported oral LD50 in rats of 410 mg/kg.[19]

Conclusion

This compound is a compound with potent biological activities, most notably its antimicrobial effects and its ability to uncouple oxidative phosphorylation. While its clinical and commercial use has been curtailed due to significant safety concerns, particularly severe photosensitization, it remains a valuable tool for researchers. Its well-defined mechanisms of action make it a useful probe for studying mitochondrial function, NF-κB signaling, and the development of antimicrobial resistance. For professionals in drug development, the story of Tribromsalan serves as a critical case study in the importance of thorough toxicological evaluation. Any future research involving this compound must be conducted with a full understanding of its hazardous properties and under strict safety protocols.

References

- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]

- 3. eCFR :: 21 CFR 700.15 -- Use of certain halogenated salicylanilides as ingredients in cosmetic products. [ecfr.gov]

- 4. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Salicylanilide - Wikipedia [en.wikipedia.org]

- 6. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]

- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tribromsalan | TargetMol [targetmol.com]

- 14. medkoo.com [medkoo.com]

- 15. mdpi.com [mdpi.com]

- 16. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 3,4',5-Tribromosalicylanilide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of 3,4',5-Tribromosalicylanilide and its Solubility

This compound, also known as Tribromsalan, is a halogenated salicylanilide that has historically been used as an antimicrobial agent in a variety of consumer products, including soaps and disinfectants.[1] Its molecular structure, characterized by three bromine atoms on the salicylanilide backbone, contributes to its biological activity and its physicochemical properties.[1] For researchers and professionals in drug development, a thorough understanding of a compound's solubility in common laboratory solvents is a critical first step in preclinical research. Solubility dictates the feasibility of in vitro assays, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.

This guide provides a comprehensive overview of the solubility of this compound, offering both qualitative and quantitative data in common laboratory solvents. Furthermore, it delves into the causality behind its solubility profile, provides a detailed, field-proven protocol for solubility determination, and explores its mechanism of action through the inhibition of the NF-κB signaling pathway.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| CAS Number | 87-10-5 | [2] |

| Molecular Formula | C₁₃H₈Br₃NO₂ | [2] |

| Molecular Weight | 449.92 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [3] |

| Melting Point | 227-228 °C | [4] |

Solubility Profile of this compound

The solubility of this compound is highly dependent on the polarity of the solvent. Its structure, containing both polar (hydroxyl, amide) and nonpolar (brominated aromatic rings) moieties, results in poor aqueous solubility and better solubility in organic solvents.

| Solvent | Type | Solubility | Source |

| Water | Polar Protic | Practically Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 8 mg/mL (17.78 mM) | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | [4] |

| Acetone | Polar Aprotic | Soluble (especially when hot) | [4] |

| Ethanol | Polar Protic | Predicted to be sparingly soluble | |

| Methanol | Polar Protic | Predicted to be sparingly soluble | |

| Acetonitrile | Polar Aprotic | Predicted to be slightly soluble | |

| Chloroform | Nonpolar | Predicted to be slightly soluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] This protocol is based on the United States Pharmacopeia (USP) guidelines and provides a self-validating system for obtaining reliable solubility data.[6][7]

Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, DMSO, ethanol, phosphate buffer pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment. A visual excess is typically sufficient.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally adequate for most compounds.[1] To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards by a validated analytical method, typically HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the filtered sample using the calibration curve. This concentration represents the thermodynamic solubility.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.

-

Prolonged Agitation: Guarantees that the system has reached a state of dynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

Filtration: Removes any undissolved microparticles that would lead to an erroneously high solubility value.

-

Validated Analytical Method: Ensures the accuracy and reliability of the concentration measurement.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its biological effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of IκBα (inhibitor of kappa B alpha).[5]

The NF-κB Pathway:

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by binding to IκB proteins, most notably IκBα.

Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNFα, IL-1) or pathogen-associated molecular patterns (PAMPs), a cascade of events leads to the activation of the IκB kinase (IKK) complex.[8][9] The activated IKK complex then phosphorylates IκBα on specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating their transcription. These target genes include those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[1][3][10]

Inhibition by this compound:

By inhibiting the phosphorylation of IκBα, this compound prevents its degradation. Consequently, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its target genes. This suppression of NF-κB signaling likely underlies the antimicrobial and anti-inflammatory properties of this compound.

Signaling Pathway Diagram: Inhibition of NF-κB by this compound

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in common laboratory solvents, grounded in its fundamental physicochemical properties. The provided shake-flask protocol offers a robust methodology for researchers to determine solubility with high confidence. Furthermore, the elucidation of its mechanism of action as an inhibitor of the NF-κB signaling pathway provides crucial context for its biological activity. For scientists and professionals in drug development, this comprehensive understanding of solubility and mechanism is indispensable for the rational design of experiments and the advancement of research programs involving this and similar compounds.

References

- 1. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Activators and target genes of Rel/NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]

- 5. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]

- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. researchgate.net [researchgate.net]

- 10. NF-kB Target Genes » NF-kB Transcription Factors | Boston University [bu.edu]

A Technical Guide to the Molecular Formula and Weight of Tribromsalan

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Tribromsalan

Tribromsalan is a halogenated salicylanilide, a class of compounds historically recognized for their potent antimicrobial properties.[1] Specifically, its chemical structure is 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide.[2][3] It was previously employed as a bacteriostatic agent in consumer products like medicated soaps and detergents.[2][4] However, its clinical and commercial use has been largely discontinued in many regions due to findings that it can act as a potent photosensitizing agent, leading to disabling skin disorders upon exposure to light.[2][5] Despite its restricted use, Tribromsalan remains a significant reference compound in dermatological research, toxicology, and in the study of antimicrobial mechanisms. Accurate knowledge of its molecular formula and weight is the foundational starting point for any quantitative scientific investigation, from analytical method development to stoichiometric calculations in mechanistic studies.

Core Chemical Identifiers

For unambiguous identification in research and regulatory contexts, a compound is defined by several key identifiers. The primary identifiers for Tribromsalan are consolidated below.

| Identifier | Value | Source(s) |

| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [2][3] |

| CAS Number | 87-10-5 | [2][3][4] |

| Molecular Formula | C₁₃H₈Br₃NO₂ | [2][3][6][7] |

| Synonyms | 3,4',5-Tribromosalicylanilide, Temasept IV, Trisanil | [2] |

Elucidation of the Molecular Formula

The molecular formula, C₁₃H₈Br₃NO₂ , provides the exact count of each constituent atom within a single molecule of Tribromsalan.[6][7] This empirical data is derived from elemental analysis and confirmed by mass spectrometry. The formula dictates that each molecule is composed of:

-

13 Carbon atoms (C)

-

8 Hydrogen atoms (H)

-

3 Bromine atoms (Br)

-

1 Nitrogen atom (N)

-

2 Oxygen atoms (O)

This composition is visually represented by its chemical structure, which consists of a salicylanilide core with bromine substituents at positions 3 and 5 of the salicylate ring and position 4 of the anilide ring.[2]

Visualization of the Molecular Structure

The logical relationship between the atoms as described by the IUPAC name and molecular formula is best understood through a structural diagram. The following diagram illustrates the covalent bonding and arrangement of the constituent atoms.

Caption: Chemical structure of Tribromsalan (C₁₃H₈Br₃NO₂).

Protocol: Calculation of Molecular Weight

The molecular weight (MW) of a compound is a fundamental physical property representing the mass of one mole of the substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all atoms in the molecular formula. The choice to use standard atomic weights, which are averaged over isotopic abundances, is critical for laboratory applications involving macroscopic quantities, such as preparing solutions of a specific molarity.

Methodology:

-

Identify Constituent Elements: Deconstruct the molecular formula (C₁₃H₈Br₃NO₂) into its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).

-

Determine Atom Count: Quantify the number of atoms for each element as given by the subscripts in the formula.

-

Obtain Standard Atomic Weights: Use the standard atomic weights for each element as published by the International Union of Pure and Applied Chemistry (IUPAC).

-

C: ~12.011 u

-

H: ~1.008 u

-

Br: ~79.904 u

-

N: ~14.007 u

-

O: ~16.000 u

-

-

Calculate Total Mass per Element: For each element, multiply its atom count by its standard atomic weight.

-

Sum for Molecular Weight: Sum the total masses of all constituent elements to obtain the final molecular weight.

The following table provides a detailed breakdown of this calculation.

| Element | Symbol | Atom Count (from C₁₃H₈Br₃NO₂) | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 3 | 79.904 | 239.712 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 16.000 | 32.000 |

| Total | Molecular Weight | 449.926 |

The calculated molecular weight of 449.93 g/mol (rounded) is consistent with the values reported in major chemical databases.[2][3]

Summary of Physicochemical Data

Accurate molecular data is paramount for both theoretical and practical applications in drug development and research. The table below summarizes the core physicochemical properties of Tribromsalan.

| Property | Value | Description | Source(s) |

| Molecular Formula | C₁₃H₈Br₃NO₂ | The elemental composition of one molecule. | [2][3][6][8] |

| Molecular Weight | 449.92 g/mol | The mass of one mole of the substance, based on standard atomic weights. | [2][3][4][6][7] |

| Monoisotopic Mass | 446.81052 Da | The mass of a molecule with the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), crucial for high-resolution mass spectrometry. | [2][8] |

| Percent Composition | C: 34.70%, H: 1.79%, Br: 53.28%, N: 3.11%, O: 7.11% | The relative mass contribution of each element to the total molecular weight. | [4] |

Conclusion

The precise molecular formula (C₁₃H₈Br₃NO₂) and molecular weight (449.92 g/mol ) of Tribromsalan are indispensable parameters for the scientific community. This data underpins the ability to perform accurate analytical quantification, design toxicological studies, prepare solutions with precise molar concentrations, and interpret high-resolution mass spectrometry data. As a self-validating system, the molecular weight is directly and reproducibly calculable from the elemental composition defined by the molecular formula, ensuring a trusted foundation for further research into the properties and effects of this compound.

References

- 1. Salicylanilide - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tribromsalan [webbook.nist.gov]

- 4. Tribromsalan [drugfuture.com]

- 5. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Compound: TRIBROMSALAN (CHEMBL24944) - ChEMBL [ebi.ac.uk]

- 8. PubChemLite - Tribromsalan (C13H8Br3NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Photosensitization Mechanism of Brominated Salicylanilides

Foreword: From Antimicrobials to Potent Photosensitizers

Brominated salicylanilides, such as the well-documented 3,4',5-tribromosalicylanilide (TBSA), were first introduced as highly effective antimicrobial agents in soaps and topical products.[1] However, their widespread use was curtailed by an alarming incidence of photoallergic and phototoxic reactions, manifesting as severe photocontact dermatitis.[1][2][3][4] This adverse effect propelled a generation of research into the fundamental mechanisms by which these compounds, upon absorbing ultraviolet (UV) light, transform from therapeutic agents into potent toxins and allergens. This guide provides a detailed exploration of the photophysical and photochemical pathways that underpin the photosensitizing action of brominated salicylanilides, offering field-proven insights for researchers in toxicology, dermatology, and drug development.

The Primary Photophysical Event: Absorption and Intersystem Crossing

The journey of photosensitization begins when a brominated salicylanilide molecule absorbs a photon of light, typically in the UVA range (320-400 nm).[5] This absorption elevates the molecule from its stable ground state (S₀) to an electronically excited singlet state (S₁).

The S₁ state is highly unstable and short-lived. For photosensitization to occur, the molecule must efficiently transition to a more stable, longer-lived excited triplet state (T₁) via a process called intersystem crossing (ISC). The presence of heavy atoms like bromine in the molecular structure significantly enhances the rate of ISC due to spin-orbit coupling. This "heavy-atom effect" is a cornerstone of why brominated salicylanilides are particularly potent photosensitizers. The high efficiency of T₁ state formation is the critical prerequisite for the subsequent damaging photochemical reactions.

Caption: Initial photophysical events in salicylanilide photosensitization.

The Mechanistic Crossroads: Type I vs. Type II Pathways

Once populated, the energetic triplet state (T₁) of the brominated salicylanilide serves as the starting point for two distinct, and often competing, photochemical pathways that generate reactive species.[6][7][8] The specific pathway that predominates depends on the local concentration of oxygen and other biological substrates.

The Type I Mechanism: A Radical-Driven Pathway

The Type I mechanism is characterized by electron or hydrogen transfer reactions involving the triplet-state photosensitizer and a substrate molecule, or by the homolytic cleavage of the molecule itself. For brominated salicylanilides, a key event is the photodebromination—the cleavage of the carbon-bromine (C-Br) bond.[9]

This homolytic fission generates a highly reactive aryl radical and a bromine radical (Br•).[9] These radical species can then initiate a cascade of damaging reactions:

-

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from surrounding molecules, such as lipids or amino acid residues in proteins, leading to the formation of lipid peroxides and damaged proteins.

-

Protein Haptenation: The aryl radical can covalently bind to skin proteins (e.g., albumin, keratin), forming a novel chemical structure. This modified protein is a "photoantigen" that can be recognized by the immune system, leading to a photoallergic response.[10][11]

Caption: The Type I radical-mediated photosensitization pathway.

The Type II Mechanism: The Singlet Oxygen Assault

The Type II mechanism is dominant in oxygen-rich environments. It involves the direct transfer of energy from the triplet-state photosensitizer (T₁) to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process, known as triplet-triplet annihilation, excites the oxygen molecule to its highly reactive singlet state (¹O₂).[7]

Singlet oxygen is a potent and indiscriminate oxidizing agent.[12] It has a short lifetime in biological systems but can diffuse far enough to react with and oxidize critical cellular components, including:

-

Lipids: Oxidation of unsaturated fatty acids in cell membranes, compromising their integrity.

-

Proteins: Oxidation of amino acids like histidine, tryptophan, and methionine, leading to enzyme inactivation and protein cross-linking.

-

Nucleic Acids: Damage to DNA bases, particularly guanine, which can be mutagenic.

The combined cellular damage from both Type I and Type II mechanisms results in inflammation, cell death (necrosis or apoptosis), and the clinical manifestations of phototoxicity.[13]

Experimental Elucidation of the Mechanism

Validating these mechanistic pathways requires specialized experimental techniques. The choice of experiment is critical for isolating and identifying the transient and highly reactive species involved.

Protocol: Detecting Radical Intermediates via ESR Spin Trapping

Causality: To definitively prove the formation of free radicals in the Type I pathway, Electron Spin Resonance (ESR) spectroscopy coupled with spin trapping is the gold standard.[9] Short-lived, reactive radicals are themselves ESR-silent or produce signals too broad to detect. A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which has a characteristic and easily detectable ESR spectrum.

Methodology:

-

Sample Preparation: Prepare a solution of the brominated salicylanilide (e.g., 1 mM TBSA) in a suitable solvent (e.g., buffered 50% ethanol). Add a spin trapping agent, such as 2-methyl-2-nitrosopropane (MNP), to a final concentration of 50 mM.

-

ESR Sample Loading: Transfer the solution to a flat quartz ESR cell suitable for in-situ irradiation.

-

Deoxygenation (Optional but Recommended): For unambiguous detection of photoproduct radicals, purge the sample with nitrogen gas for 15-20 minutes to minimize competing Type II reactions and oxygen-related signal quenching.

-

Irradiation and Data Acquisition: Place the ESR cell within the cavity of the ESR spectrometer. Irradiate the sample directly in the cavity using a filtered light source (e.g., a Xenon lamp with a >300 nm cut-off filter).

-

Spectral Acquisition: Record the ESR spectrum during and immediately after irradiation. Typical spectrometer settings are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation frequency 100 kHz, and a scan range of 100 Gauss centered at ~3400 G.

-

Data Analysis: Analyze the resulting spectrum. The hyperfine splitting constants (e.g., aN for the nitrogen atom in the MNP adduct) are diagnostic for the type of radical that was trapped, allowing for the identification of the aryl radical.[9]

Caption: Workflow for ESR spin trapping to detect radical intermediates.

Protocol: Quantifying Singlet Oxygen Generation

Causality: To assess the efficiency of the Type II pathway, it is essential to quantify the singlet oxygen quantum yield (ΦΔ). This is achieved by monitoring the bleaching of a chemical trap that reacts specifically with singlet oxygen.

Methodology:

-

Reagent Preparation: Prepare solutions of the brominated salicylanilide (photosensitizer), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in a suitable solvent (e.g., ethanol). DPBF is ideal as its reaction with ¹O₂ destroys its chromophore, allowing for easy spectrophotometric monitoring.

-

Spectrophotometric Measurement: In a quartz cuvette, mix the salicylanilide solution with the DPBF solution. The concentrations should be adjusted so that the sensitizer has a significant absorbance at the irradiation wavelength while the DPBF absorbance (monitored around 415 nm) is in a measurable range (~1.0).

-

Irradiation: Irradiate the solution with a monochromatic light source (e.g., a laser or filtered lamp) at a wavelength where only the photosensitizer absorbs.

-

Monitoring: At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum, paying close attention to the decrease in DPBF absorbance at its maximum.

-

Calculation: Plot the rate of DPBF bleaching against time. Repeat the experiment under identical conditions using the reference photosensitizer. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where 'k' is the rate of DPBF bleaching and 'I_abs' is the rate of light absorption by the sensitizer.

The Immunological Consequence: Photoantigen Formation

The ultimate biological outcome of photoallergic contact dermatitis is an adaptive immune response. This response is not to the drug itself, but to the photoantigen formed in the skin.[14]

-

Haptenation: As described in the Type I mechanism, the photochemically generated aryl radical acts as a "hapten"—a small molecule that is not immunogenic on its own. It covalently binds to endogenous skin proteins, forming a hapten-carrier conjugate.[11]

-

Immune Processing: These modified proteins are recognized as foreign by antigen-presenting cells (APCs) in the skin, such as Langerhans cells.

-

Sensitization: The APCs process the photoantigen and migrate to local lymph nodes, where they present it to T-lymphocytes. This leads to the clonal expansion of T-cells that are specifically sensitized to the photoantigen.

-

Elicitation: Upon subsequent exposure to both the brominated salicylanilide and UV light, the memory T-cells are rapidly activated, orchestrating an inflammatory response at the site of exposure, which is observed clinically as dermatitis.[14]

Summary and Outlook

The photosensitization mechanism of brominated salicylanilides is a multifaceted process initiated by UV light absorption and driven by the efficient formation of a reactive triplet state. This triplet state can then proceed via two damaging pathways: a Type I mechanism involving photodebromination and the generation of highly reactive free radicals, and a Type II mechanism that produces cytotoxic singlet oxygen. The radicals generated in the Type I pathway are crucial for the formation of photoantigens, which trigger the photoallergic immune response.

Understanding these core mechanisms is paramount for drug development professionals. It informs the design of safer molecules by identifying and eliminating the structural motifs responsible for photosensitization (e.g., photolabile C-Br bonds). Furthermore, the experimental protocols detailed herein provide a robust framework for screening new chemical entities for photosensitizing potential, ensuring greater safety and efficacy in therapeutic design.

References

- 1. Photocontact dermatitis to halogenated salicylanilides and related compounds. Our experience between 1967 and 1975 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocontact dermatitis to halogenated salicylanilides and related compounds. A clinical and histological review of 26 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delayed reactions in positive photopatch tests to halogenated salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoallergic contact dermatitis due to halogenated salicylanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action spectrum of photocontact dermatitis caused by halogenated salicylanilide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photosensitization Reactions of Biomolecules: Definition, Targets and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular mechanism of drug photosensitization. 7. Photocleavage of DNA sensitized by suprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic studies of cutaneous photosensitizing agents--XIV. The spin trapping of free radicals formed during the photolysis of halogenated salicylanilide antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. scilit.com [scilit.com]

- 12. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Photosensitization in Animals - Integumentary System - Merck Veterinary Manual [merckvetmanual.com]

- 14. Mechanisms of contact photosensitivity in mice. IV. Antigen-specific suppressor T cells induced by preirradiation of photosensitizing site to UVB - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Therapeutic Potential of 3,4',5-Tribromosalicylanilide: Future Research Directives

Executive Summary

3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, is a molecule of significant historical interest and untapped therapeutic potential. Initially utilized as a potent topical antiseptic and disinfectant, its promising antimicrobial properties were quickly overshadowed by a significant adverse effect: severe photosensitization.[1][2] This led to a regulatory ban by the U.S. Food and Drug Administration (FDA) on its use in cosmetic products, effectively halting its clinical development.[2] However, in the context of modern drug discovery, which is characterized by the urgent need for novel antimicrobial agents, anticancer therapies, and broad-spectrum antivirals, a molecule with established biological activity like TBS warrants a sophisticated re-evaluation.

This guide eschews a retrospective analysis and instead provides a forward-looking roadmap for researchers, scientists, and drug development professionals. We posit that the very characteristics that led to TBS's initial success—its potent biological activity—can be strategically harnessed. By leveraging contemporary medicinal chemistry, advanced screening platforms, and a deeper understanding of molecular toxicology, the liabilities of the TBS scaffold can be systematically addressed. This document outlines three core research pillars for the reinvestigation of TBS: as a next-generation anti-infective, a novel anticancer agent, and a broad-spectrum antiviral. For each area, we present the core scientific rationale, detail key research questions, and provide actionable, high-level experimental protocols to guide future work. The central thesis is that this compound should be viewed not as a failed compound, but as a highly potent, albeit unoptimized, lead structure poised for rediscovery.

Chemical and Biological Profile of this compound

Physicochemical Properties

A foundational understanding of a compound's properties is critical for designing experiments and interpreting results. TBS is a halogenated salicylanilide, a chemical class known for a wide range of biological activities.[3][4]

| Property | Value | Source |

| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [5] |

| Synonyms | Tribromsalan, Tribromosalicylanilide, TBS | [1][6] |

| CAS Number | 87-10-5 | [5] |

| Molecular Formula | C₁₃H₈Br₃NO₂ | [6] |

| Molecular Weight | 449.92 g/mol | [6] |

| Appearance | Solid powder | [3] |

| Oral LD50 (Rat) | 410 mg/kg | [7] |

Established Biological Activities

The initial development of TBS was driven by its efficacy as a germicide.[1][8] Its primary established activities include:

-

Antibacterial Activity: TBS demonstrates potent activity against various bacteria, particularly Gram-positive strains.[4] Mechanistic insights suggest that, like other salicylanilides, it may function by inhibiting two-component regulatory systems in bacteria.[4] More specifically, it has been shown to be an inhibitor of Mycobacterium tuberculosis through the suppression of NF-κB signaling via inhibition of IκBα phosphorylation.[9]

-

Antifungal Activity: The compound also possesses antifungal properties, contributing to its broad utility as a disinfectant.[1][10][11]

The Critical Hurdle: Photosensitization

The primary factor that curtailed the widespread use of TBS is its capacity to act as a potent photosensitizer.[12] Upon exposure to UV radiation, the molecule can induce phototoxic and photoallergic reactions, leading to severe and sometimes persistent skin disorders.[2] This adverse effect is the single most significant challenge that must be overcome for any potential therapeutic revival of this compound. Any proposed research must have a clear strategy to either mitigate this effect or target indications where photosensitization is not a clinical concern.

Proposed Research Area 1: Re-evaluation as an Anti-Infective Agent

Rationale

The escalating crisis of antimicrobial resistance (AMR) has created an urgent need for new chemical entities with novel mechanisms of action. Salicylanilides have demonstrated activity against problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][13] TBS, with its proven antimicrobial effects and a partially elucidated mechanism involving inhibition of essential bacterial signaling, represents a valuable chemical scaffold to develop next-generation antibiotics.[9]

Key Research Questions

-

Spectrum of Activity: What is the minimal inhibitory concentration (MIC) of TBS against a contemporary panel of high-priority, multidrug-resistant pathogens, such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)?

-

Mechanism of Action: Beyond NF-κB, what other bacterial targets does TBS modulate? Does it disrupt cell membrane potential, inhibit key metabolic enzymes like isocitrate lyase, or interfere with biofilm formation?[14]

-

Resistance Mitigation: What is the frequency of spontaneous resistance development to TBS in key pathogens compared to standard-of-care antibiotics?

-

Photosafety Decoupling: Can the TBS molecule be chemically modified to ablate photosensitivity while retaining or enhancing antimicrobial potency?

Proposed Experimental Workflows

Caption: Workflow for re-evaluating TBS as an anti-infective agent.

Protocol 3.3.1: High-Throughput Screening against ESKAPE Pathogens

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of TBS against a panel of clinically relevant ESKAPE pathogens.

-

Materials: this compound (TBS), DMSO, Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains (MRSA, VRE, etc.), positive control antibiotics (e.g., Vancomycin, Colistin), Resazurin dye.

-

Methodology:

-

Prepare a stock solution of TBS in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, perform a two-fold serial dilution of TBS in CAMHB to achieve a concentration range of 128 µg/mL to 0.125 µg/mL. Include a vehicle control (DMSO) and a no-drug growth control.

-

Inoculate each well with a standardized bacterial suspension (final concentration of 5 x 10⁵ CFU/mL).

-

Incubate plates at 37°C for 18-24 hours.

-

Determine the MIC by adding Resazurin dye and identifying the lowest concentration of TBS that prevents a color change (blue to pink), indicating inhibition of bacterial respiration.

-

To determine the MBC, plate 10 µL from each well that showed no visible growth onto nutrient agar plates.

-

Incubate agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

-

-

Self-Validation: The protocol is validated by the inclusion of positive control antibiotics with known MICs for the tested strains, ensuring the assay is performing to standard.

Proposed Research Area 2: Exploration of Anticancer Potential

Rationale

The salicylanilide scaffold is a "privileged structure" in medicinal chemistry, with members like Niclosamide being actively repurposed for oncology.[15] These compounds are known to modulate multiple, critical cancer-related signaling pathways, including NF-κB, Wnt/β-catenin, mTOR, and autophagy.[15][16] Given that TBS is a known NF-κB inhibitor, there is a strong scientific premise for evaluating its potential as an anticancer agent.[9]

Key Research Questions

-

Antiproliferative Activity: What is the IC₅₀ of TBS across a diverse panel of human cancer cell lines (e.g., NCI-60)? How does its cytotoxicity in cancer cells compare to non-cancerous cell lines (i.e., what is its therapeutic index)?

-

Molecular Targets: Does TBS inhibit kinases, proteases (like TMPRSS4), or other enzymes critical for tumor survival?[17]

-

Cellular Mechanism: Does TBS induce apoptosis (e.g., caspase activation, PARP cleavage) or autophagy-mediated cell death (e.g., LC3-II conversion)?[15]

-

In Vivo Efficacy: Can TBS inhibit tumor growth in a relevant preclinical animal model, such as a human tumor xenograft model?

Proposed Experimental Workflows

Caption: Workflow for evaluating the anticancer potential of TBS.

Protocol 4.3.1: In Vitro Cytotoxicity and Selectivity Profiling

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TBS in various cancer cell lines and a non-cancerous control cell line to establish a selectivity index.

-

Materials: TBS, DMSO, cancer cell lines (e.g., U87 glioblastoma, MCF-7 breast cancer)[15], non-cancerous cell line (e.g., hTERT-immortalized fibroblasts), appropriate cell culture media, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[18]

-

Methodology:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of TBS (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

-

After incubation, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC₅₀ value by plotting a dose-response curve using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells).

-

-

Self-Validation: The assay includes a positive control (e.g., Doxorubicin) to confirm the chemosensitivity of the cell lines. A high SI value (typically >10) suggests cancer-selective cytotoxicity, validating the potential for a therapeutic window.

Proposed Research Area 3: Investigation of Broad-Spectrum Antiviral Activity

Rationale

Several salicylanilide derivatives have reported antiviral activity against a range of viruses, including Coronaviruses, HIV, and Hepatitis C virus.[19] The mechanisms are often related to the inhibition of key viral enzymes like proteases or RNA-dependent RNA polymerase (RdRp).[19][20] Given the urgent need for broad-spectrum antivirals to combat emerging viral threats, screening TBS against a diverse viral panel is a logical and high-potential research direction.

Key Research Questions

-

Antiviral Spectrum: Does TBS inhibit the replication of clinically significant viruses, including influenza viruses, coronaviruses (e.g., SARS-CoV-2), and flaviviruses (e.g., Dengue, Zika)?

-

Potency and Selectivity: What is the EC₅₀ (half-maximal effective concentration) of TBS against these viruses, and how does it compare to its CC₅₀ (50% cytotoxic concentration) in the host cells?

-

Stage of Inhibition: At which point in the viral life cycle does TBS exert its effect? (e.g., entry, replication, assembly, or egress).

Proposed Experimental Workflows

Caption: Workflow for the discovery and characterization of TBS's antiviral activity.

Protocol 5.3.1: Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay

-

Objective: To rapidly screen for antiviral activity of TBS by measuring its ability to protect host cells from virus-induced death.

-

Materials: TBS, DMSO, host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2), virus stock with a known titer, infection medium (low serum), 96-well plates, CellTiter-Glo® or MTT reagent.

-

Methodology:

-

Seed host cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of TBS in infection medium.

-

Remove growth media from cells and add the TBS dilutions.

-

Infect the cells with virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (e.g., MOI of 0.01). Include uninfected controls and virus-only controls.

-

Incubate the plates at 37°C until CPE is complete in the virus-only control wells.

-

Quantify cell viability using a reagent like MTT or CellTiter-Glo®, which measures metabolic activity.[21][22]

-

Calculate the percentage of CPE reduction compared to the virus control.

-

Determine the EC₅₀ from the dose-response curve. Simultaneously, run a parallel plate with uninfected cells treated with TBS to determine the CC₅₀.

-

-

Self-Validation: The assay must include a known antiviral (e.g., Remdesivir for SARS-CoV-2) as a positive control. A robust separation between the EC₅₀ and CC₅₀ (a high Selectivity Index, SI = CC₅₀/EC₅₀) validates the specificity of the antiviral effect versus general cytotoxicity.

Overarching Theme: Medicinal Chemistry and Safety De-risking

The elephant in the room for TBS research is its photosensitivity. A dedicated medicinal chemistry effort, running in parallel with the efficacy studies described above, is not just recommended; it is mandatory for any translational success.

-

Rationale: The phototoxic liability is likely linked to the specific arrangement of the halogen atoms and the phenolic hydroxyl group, which can form reactive species upon UV exposure. A systematic Structure-Toxicity Relationship (STR) study is required to identify the molecular features responsible for this effect.

-

Approach:

-

Analogue Synthesis: Create a library of TBS analogues by systematically modifying key positions:

-

Vary the number and position of bromine atoms.

-

Replace bromine with other halogens (Cl, F) or non-halogen bioisosteres.

-

Modify or mask the phenolic hydroxyl group (e.g., methylation, esterification).

-

-

Parallel Screening: Screen all new analogues in both a primary efficacy assay (e.g., antibacterial MIC) and a standardized in vitro photosafety assay.

-

Data Analysis: Correlate structural changes with changes in both efficacy and phototoxicity to build a predictive model that can guide the design of safer, potent leads.

-

Protocol 6.3.2: In Vitro Photosafety Assessment (3T3 Neutral Red Uptake Phototoxicity Test)

-

Objective: To assess the phototoxic potential of TBS and its analogues according to OECD Test Guideline 432.

-

Materials: Balb/c 3T3 fibroblasts, Neutral Red dye, TBS analogues, 96-well plates, solar simulator with UVA/UVB filters.

-

Methodology:

-

Culture 3T3 cells in two separate 96-well plates.

-

Treat both plates with serial dilutions of the test compound for 1 hour.

-

Expose one plate (+Irr) to a non-cytotoxic dose of simulated sunlight. Keep the second plate (-Irr) in the dark.

-

Wash cells and incubate in fresh medium for 24 hours.

-

Assess cell viability in both plates by measuring the uptake of the vital dye, Neutral Red.

-

Determine the IC₅₀ for both the irradiated and non-irradiated conditions.

-

Calculate the Photo-Irritation Factor (PIF) by comparing the IC₅₀ values. A significant difference between the two conditions indicates phototoxic potential.

-

-

Self-Validation: The assay is validated using a known photosensitizer (e.g., Chlorpromazine) as a positive control and a non-photosensitizer (e.g., Sodium Lauryl Sulfate) as a negative control.

Summary and Future Outlook

This compound is a compound at a crossroads. Its history as a banned photosensitizer presents a formidable challenge, but its potent, multi-faceted biological activity offers a compelling reason for its reinvestigation. The research areas proposed herein—anti-infectives, anticancer agents, and antivirals—represent fields of profound unmet medical need where a novel chemical scaffold could have a transformative impact.

The path forward requires a disciplined, modern drug discovery approach. By systematically profiling its activity, elucidating its mechanisms, and, most critically, engaging in a robust medicinal chemistry program to decouple efficacy from toxicity, the scientific community can determine if the full therapeutic potential of the salicylanilide core in TBS can finally be realized. Success would not only yield new lead compounds but would also serve as a powerful case study in the art of scientific rediscovery, transforming a historical liability into a modern therapeutic asset.

References

- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eCFR :: 21 CFR 700.15 -- Use of certain halogenated salicylanilides as ingredients in cosmetic products. [ecfr.gov]

- 3. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]

- 4. [Salicylanilides: still a potential antibacterially active group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tribromsalan [webbook.nist.gov]

- 6. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Tribromosalicylanilide (TBS) Ingredient Allergy Safety Information [skinsafeproducts.com]

- 9. Tribromsalan | TargetMol [targetmol.com]

- 10. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid [mdpi.com]

- 11. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral activity of substituted salicylanilides--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Tribromsalan discovery and historical use.

An In-Depth Technical Guide to the Discovery, Utility, and Toxicity of Tribromsalan

Executive Summary

Tribromsalan (3,4′,5-tribromosalicylanilide) represents a compelling case study in the history of antimicrobial agent development. Initially lauded for its potent broad-spectrum activity, it was widely integrated into consumer products as a germicide. However, its utility was ultimately eclipsed by the discovery of severe photosensitizing effects, leading to significant skin disorders in users. This guide provides a comprehensive technical overview of tribromsalan, from its chemical synthesis and mechanism of action to the clinical and regulatory events that culminated in its prohibition from cosmetic products. For researchers in drug development and toxicology, the story of tribromsalan serves as a critical lesson in the complexities of photochemical toxicity and the importance of rigorous post-market surveillance.

Part 1: The Genesis of Tribromsalan

The mid-20th century saw a surge in the development of synthetic antimicrobial agents to combat infection and improve public hygiene, building on the legacy of pioneers like Joseph Lister who first implemented antiseptic principles in surgery.[1] Within this context, the salicylanilides, a class of compounds derived from salicylic acid and aniline, emerged as promising candidates due to their significant biological activity.[2]

Chemical Identity and Synthesis

Tribromsalan is a halogenated salicylanilide, a derivative with bromo-substituents at the C-3 and C-5 positions of the salicylate ring and at the C-4 position of the anilide ring.[3] Its chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Tribromsalan

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [3][4] |

| CAS Number | 87-10-5 | [3][4] |

| Molecular Formula | C₁₃H₈Br₃NO₂ | [4][5] |

| Molecular Weight | 449.92 g/mol | [3][4][5] |

| Synonyms | 3,4',5-Tribromosalicylanilide, Temasept IV, Trisanil, Diaphene | [3][4][6] |

| Appearance | White solid | [7] (by analogy with similar compounds) |

The synthesis of salicylanilides, including tribromsalan, is typically achieved through the condensation of a substituted salicylic acid with a substituted aniline.[8][9] The use of phosphorus trichloride in a solvent like xylene is a common method to facilitate this amide bond formation.[8]

This protocol describes a general method for the synthesis of salicylanilide derivatives, from which tribromsalan can be derived by selecting the appropriate starting materials (3,5-dibromosalicylic acid and 4-bromoaniline).

-

Reactant Preparation: In a dry reaction vessel, dissolve 1.0 equivalent of the selected salicylic acid derivative (e.g., 3,5-dihalosalicylic acid) in anhydrous xylene.

-

Amine Addition: Add 1.0 equivalent of the chosen aniline derivative (e.g., 4-haloaniline) to the solution.

-

Condensation: While stirring, slowly add 0.5 equivalents of phosphorus trichloride (PCl₃) to the mixture. The PCl₃ acts as a dehydrating and activating agent for the carboxylic acid, facilitating the nucleophilic attack by the aniline.

-

Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the crude product and quench any remaining PCl₃.

-

Purification: Filter the resulting solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified salicylanilide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Caption: General reaction scheme for the synthesis of salicylanilides.

Part 2: The Era of Application